Product packaging for Benz(a)anthracene-7-methanol, acetate(Cat. No.:CAS No. 17526-24-8)

Benz(a)anthracene-7-methanol, acetate

Cat. No.: B135658
CAS No.: 17526-24-8
M. Wt: 300.3 g/mol
InChI Key: TUXPBTQUURFHPD-UHFFFAOYSA-N
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Description

Benz(a)anthracene-7-methanol, acetate (CAS: 31012-29-0) is a polycyclic aromatic hydrocarbon (PAH) derivative with the molecular formula C27H20O2 and a molecular weight of 376.45 g/mol . Structurally, it features a benz(a)anthracene core substituted with a methyl group at position 12 and an acetate ester at the hydroxymethyl group on position 5. Key physicochemical properties include a boiling point of 465°C, density of 1.0792 g/cm³, and a calculated topological polar surface area (TPSA) of 26.3 Ų . Its low hydrogen-bond acceptor count (2) and high hydrophobicity (XLogP3: 6.8) suggest significant lipophilicity, which may influence its applications in drug delivery and organic synthesis .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H16O2 B135658 Benz(a)anthracene-7-methanol, acetate CAS No. 17526-24-8

Properties

IUPAC Name

benzo[a]anthracen-7-ylmethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O2/c1-14(22)23-13-21-18-9-5-3-7-16(18)12-20-17-8-4-2-6-15(17)10-11-19(20)21/h2-12H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXPBTQUURFHPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C2C=CC3=CC=CC=C3C2=CC4=CC=CC=C41
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50169959
Record name Benz(a)anthracene-7-methanol, acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50169959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17526-24-8
Record name Benz(a)anthracene-7-methanol, acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017526248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benz(a)anthracene-7-methanol, acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50169959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Benz(a)anthracene-7-methanol

The precursor alcohol is typically synthesized via Friedel-Crafts alkylation or hydroxymethylation of benz(a)anthracene. Key steps include:

  • Friedel-Crafts Alkylation : Reacting benz(a)anthracene with formaldehyde in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the hydroxymethyl group at the 7-position.

  • Purification : The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol.

Acetylation of Benz(a)anthracene-7-methanol

The acetylation step employs acetic anhydride as the acylating agent under basic conditions:

  • Reagents : Acetic anhydride, pyridine (catalyst), anhydrous dichloromethane (solvent).

  • Reaction Mechanism : Nucleophilic acyl substitution, where the hydroxyl group of the alcohol attacks the electrophilic carbonyl carbon of acetic anhydride.

  • Conditions :

    • Temperature: 25–40°C (room temperature to mild heating).

    • Time: 4–12 hours.

    • Yield: 75–90% after purification.

Optimization of Reaction Parameters

Catalytic Systems

Alternative catalysts to pyridine include:

  • 4-Dimethylaminopyridine (DMAP) : Enhances reaction rate via superior nucleophilic catalysis.

  • Triethylamine : Used in solvent-free conditions for greener synthesis.

Table 1: Catalyst Performance Comparison

CatalystSolventTemperature (°C)Yield (%)
PyridineDichloromethane2582
DMAPToluene3089
TriethylamineSolvent-free4078

Solvent Effects

Polar aprotic solvents (e.g., dichloromethane, toluene) favor higher yields by stabilizing intermediates. Non-polar solvents may require prolonged reaction times.

Industrial-Scale Production

Industrial methods prioritize cost efficiency and scalability:

  • Continuous Flow Reactors : Enable precise temperature control and reduced reaction times.

  • Purification Techniques :

    • Recrystallization : From ethanol/water mixtures (purity >95%).

    • Distillation : For solvent recovery and waste minimization.

  • Safety Protocols : Use of closed systems to handle volatile reagents and prevent exposure to carcinogenic intermediates.

Analytical Characterization

Post-synthesis analysis ensures product quality:

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (CDCl₃) : δ 2.35 (s, 3H, CH₃CO), 5.25 (s, 2H, CH₂O), 7.2–8.5 (m, 14H, aromatic).

  • High-Performance Liquid Chromatography (HPLC) : Purity ≥98% (C18 column, acetonitrile/water mobile phase).

Recent Advancements

Emerging methods focus on sustainability:

  • Enzymatic Acetylation : Using lipases (e.g., Candida antarctica) in non-aqueous media for eco-friendly synthesis.

  • Microwave-Assisted Synthesis : Reduces reaction time to 1–2 hours with comparable yields .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benz(a)anthracene-7-methanol, acetate can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: The compound can be reduced under specific conditions to yield reduced derivatives.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced forms such as alcohols or hydrocarbons.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Environmental Science

Biodegradation Studies
Benz(a)anthracene, a structural analog of benz(a)anthracene-7-methanol, acetate, is known for its environmental persistence and toxicity. Research has focused on the biodegradation of this compound by specific bacterial strains. For instance, studies have shown that certain bacteria can effectively degrade benz(a)anthracene, leading to the identification of various metabolites through high-performance liquid chromatography (HPLC) and mass spectrometry techniques . This research is crucial for understanding the environmental fate of PAHs and developing bioremediation strategies.

Toxicological Assessments
Benz(a)anthracene and its derivatives are classified as potential carcinogens. Toxicological assessments have been conducted to evaluate their effects on human health and ecosystems. These studies often involve exposure assessments using silicone wristbands to monitor PAH levels in children, revealing significant exposure risks . Understanding the toxicological profile of this compound is essential for regulatory purposes and public health initiatives.

Biochemistry

Metabolic Pathway Exploration
this compound is of interest in biochemistry for studying metabolic pathways involving PAHs. Research has documented the biotransformation of benz(a)anthracene by various bacterial strains, elucidating the enzymatic pathways involved in its metabolism. For example, specific bacterial strains have been shown to convert benz(a)anthracene into less toxic metabolites through oxidative processes . This knowledge contributes to the understanding of microbial ecology and the potential for using bacteria in bioremediation.

Pharmacological Research
The compound's structure suggests potential pharmacological applications. Its derivatives may exhibit biological activity that could be harnessed in drug development. Research into the interactions of PAHs with biological systems can lead to novel therapeutic agents or provide insights into the mechanisms of toxicity associated with environmental pollutants.

Analytical Chemistry

Analytical Standards
this compound serves as an analytical standard in various chromatographic techniques. Its presence in environmental samples can be quantified using gas chromatography (GC) and HPLC methods. These techniques allow for precise measurement of PAH concentrations in soil and water samples, aiding in pollution monitoring and compliance with environmental regulations .

Development of Detection Methods
Research continues into improving detection methods for PAHs, including this compound. Advances in mass spectrometry and chromatography enhance sensitivity and specificity, enabling researchers to detect trace levels of these compounds in complex matrices . Such developments are critical for environmental monitoring and ensuring public safety.

Mechanism of Action

The mechanism of action of Benz(a)anthracene-7-methanol, acetate involves its interaction with cellular components, leading to various biochemical effects. The compound can bind to DNA, causing mutations and potentially leading to carcinogenesis. It also interacts with enzymes involved in metabolic pathways, influencing their activity and leading to various physiological effects.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity: this compound (XLogP3: 6.8) is markedly more hydrophobic than DMBA (XLogP3 ~6.0) due to its bulky acetate group .
  • Thermal Stability : The acetate’s high boiling point (465°C) suggests greater stability compared to DMBA, which sublimes at lower temperatures .

Key Findings :

  • DMBA’s carcinogenicity is well-documented, with mechanisms involving cytochrome P450-mediated activation to DNA-binding metabolites .
  • The acetate derivative’s mutagenicity remains uncertain but warrants caution due to structural similarities to DMBA and mutagenic 13C-labeled analogs .

Biological Activity

Benz(a)anthracene-7-methanol, acetate (also known as 7-acetoxymethylbenz[a]anthracene) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its significant biological activities, particularly its carcinogenic and mutagenic properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

  • Molecular Formula : C₁₈H₁₄O₂
  • Molecular Weight : 266.31 g/mol

This compound features an acetoxy group and a hydroxymethyl group at the 7-position of the benz(a)anthracene structure, which influences its reactivity and biological interactions.

Target Interactions

This compound primarily targets cellular components involved in metabolic processes. Its mechanism of action includes:

  • Cytochrome P450 Interaction : The compound is metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can bind to DNA and proteins, resulting in mutagenic effects.
  • Aryl Hydrocarbon Receptor (AhR) Activation : This compound can activate the AhR pathway, which modulates gene expression related to xenobiotic metabolism and cellular response to environmental toxins.

Biochemical Pathways

The compound undergoes various metabolic transformations:

  • Oxidation : Produces derivatives such as carboxylic acids or ketones.
  • Reduction : Generates reduced forms like alcohols or hydrocarbons.
  • Substitution : Forms substituted derivatives with diverse functional groups.

Mutagenicity and Carcinogenicity

Research indicates that this compound exhibits significant mutagenic activity. It has been shown to interact directly with DNA without requiring metabolic activation, positioning it as an ultimate mutagen. This characteristic differentiates it from related compounds that necessitate prior metabolic conversion for mutagenicity .

In in vivo studies involving mouse lung tissue, metabolites of 7-methylbenz(a)anthracene demonstrated carcinogenic potential, suggesting that similar pathways may be activated by this compound .

Case Studies and Experimental Data

  • Biodegradation Studies :
    A study on the biodegradation of benz[a]anthracene by Sphingobium sp. strain KK22 revealed that this strain could effectively degrade Benz(a)anthracene derivatives, indicating potential bioremediation applications for PAHs in contaminated environments .
  • In Vitro Carcinogenicity Tests :
    In vitro studies have shown that exposure to this compound leads to significant cellular changes in lung tissue samples from mice. These changes included the development of adenomas and carcinomas, reinforcing its role as a potent carcinogen .

Comparison with Related Compounds

Compound NameStructure FeaturesBiological Activity
Benz(a)anthraceneParent compound without substituentsKnown carcinogen; requires metabolic activation
Benz(a)anthracene-7-methanolHydroxymethyl derivativeExhibits mutagenicity; requires metabolic activation
Benz(a)anthracene-7-acetateAcetate derivativeSimilar properties; less studied than 7-methanol
This compoundDual functionality (methanol + acetate groups)Directly mutagenic; significant carcinogenic potential

Q & A

Q. What experimental controls are essential when studying the environmental persistence of this compound?

  • Methodological Answer : Include abiotic controls (e.g., sterile soil/water) to distinguish microbial degradation from photolysis or hydrolysis. Monitor recovery rates using internal standards (e.g., deuterated analogs) in GC-MS workflows .

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